Chemical structure and properties of Boc-DL-Ser(1)-OH
Chemical structure and properties of Boc-DL-Ser(1)-OH
An In-Depth Technical Guide to Boc-DL-Ser(1)-OH: Chemical Structure, Properties, and Synthetic Applications
Abstract
N-(tert-butoxycarbonyl)-DL-serine, commonly abbreviated as Boc-DL-Ser-OH, is a pivotal N-protected amino acid derivative. As a racemic mixture of its D- and L-enantiomers, it serves as a fundamental building block in various synthetic applications, most notably in peptide synthesis and the development of novel pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the α-amino moiety, enabling sequential peptide chain elongation. This guide offers a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, analytical characterization, and core applications of Boc-DL-Ser-OH, tailored for researchers, chemists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. Boc-DL-Ser-OH is a derivative of the natural amino acid serine, where the amino group is masked by a Boc protecting group. This modification significantly alters its reactivity and solubility, making it an ideal intermediate for organic synthesis.
The chemical identity of Boc-DL-Ser-OH is summarized below:
| Identifier | Value |
| IUPAC Name | (2RS)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoic acid |
| Synonyms | N-Boc-DL-serine, N-(tert-butoxycarbonyl)-DL-serine |
| CAS Number | 3850-40-6[] |
| Molecular Formula | C₈H₁₅NO₅[2][3] |
| Molecular Weight | 205.21 g/mol [2][3] |
| Chemical Structure |
Key physicochemical properties are crucial for designing experimental conditions, including solvent selection and purification strategies.
| Property | Description | Source(s) |
| Appearance | White to off-white crystalline powder or solid. | [2] |
| Solubility | Soluble in dimethylformamide (DMF) and methanol; insoluble in water and petroleum ether. | [2] |
| Storage | Store sealed in a dry, well-ventilated place. Recommended storage temperature is 2-8°C for long-term stability. | [][5] |
| Stability | Stable under recommended storage and handling conditions. | [6] |
Synthesis and Purification
The most prevalent method for synthesizing Boc-DL-Ser-OH involves the reaction of the parent amino acid, DL-Serine, with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. The choice of a basic catalyst is critical; it serves to deprotonate the amino group, thereby increasing its nucleophilicity to facilitate the reaction.
Experimental Protocol: Synthesis of Boc-DL-Ser-OH
This protocol describes a standard laboratory procedure for the N-protection of DL-Serine.
Materials:
-
DL-Serine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve DL-Serine in a 1:1 mixture of dioxane and water containing sodium bicarbonate. Stir the mixture at room temperature until all solids have dissolved.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the solution. The reaction is typically exothermic and may require cooling in an ice bath to maintain room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using 1M HCl. The product should precipitate as a white solid.
-
Extract the aqueous layer three times with ethyl acetate.
-
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude Boc-DL-Ser-OH can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white, crystalline solid.
Causality of Experimental Choices:
-
Solvent System (Dioxane/Water): DL-Serine has poor solubility in purely organic solvents but is soluble in water. The mixed solvent system ensures that both the amino acid and the (Boc)₂O reagent are sufficiently solubilized for the reaction to proceed efficiently.
-
Base (NaHCO₃): A mild inorganic base like sodium bicarbonate is used to maintain a basic pH, which is necessary to deprotonate the amino group of serine without causing significant hydrolysis of the Boc anhydride or racemization.
-
Acidification: Acidification of the reaction mixture protonates the carboxylate group of the product, rendering it less soluble in water and allowing for its extraction into an organic solvent like ethyl acetate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Boc-DL-Ser-OH.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized Boc-DL-Ser-OH. A combination of spectroscopic techniques provides a complete profile of the molecule.
| Technique | Expected Results and Interpretation |
| Mass Spectrometry (MS) | [M+Na]⁺: Expected at m/z 228.08. The molecular ion is often observed as a sodium adduct. Fragmentation: A characteristic loss of the Boc group (100 amu) or isobutylene (56 amu) is a key indicator. |
| Infrared (IR) Spectroscopy | ~3500-3200 cm⁻¹ (broad): O-H stretching from both the alcohol and carboxylic acid groups. ~3400-3300 cm⁻¹: N-H stretching of the Boc-carbamate. ~2980-2850 cm⁻¹: C-H stretching of the alkyl groups. ~1750-1680 cm⁻¹ (strong): Overlapping C=O stretching from the carboxylic acid and the Boc protecting group.[7] |
| ¹H NMR Spectroscopy | ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. ~3.90 ppm (multiplet, 2H): The β-protons (-CH₂OH). ~4.30 ppm (multiplet, 1H): The α-proton (-CH). ~5.50 ppm (broad singlet, 1H): The N-H proton of the carbamate. ~10.0-12.0 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid. (Note: Chemical shifts can vary based on solvent and concentration).[8] |
| ¹³C NMR Spectroscopy | ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group. ~57.0 ppm: The α-carbon. ~63.0 ppm: The β-carbon (-CH₂OH). ~80.0 ppm: The quaternary carbon of the tert-butyl group. ~156.0 ppm: The carbonyl carbon of the Boc group. ~173.0 ppm: The carbonyl carbon of the carboxylic acid.[8] |
Core Applications in Research and Development
The primary application of Boc-DL-Ser-OH is as a protected building block in solid-phase peptide synthesis (SPPS). The Boc/Bzl protection strategy was one of the foundational methods in automated peptide synthesis.[9][10]
Role in Boc-SPPS
In Boc-SPPS, the N-terminus of the growing peptide chain is protected by the acid-labile Boc group, while side-chain functional groups are protected by groups that are stable to mild acid but cleaved by strong acids, such as benzyl (Bzl) ethers.[9][11] The use of a racemic mixture (DL) is generally avoided in the synthesis of biologically active peptides, where stereochemical purity is paramount. However, Boc-DL-Ser-OH can be valuable in generating peptide libraries for screening purposes or in applications where stereochemistry at a specific position is not critical or is being systematically varied.
Experimental Protocol: Incorporation of Boc-DL-Ser-OH in SPPS
This protocol outlines a single coupling cycle for adding a Boc-DL-Ser-OH residue to a peptide chain anchored to a resin (e.g., Merrifield resin).
Steps:
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent like Dichloromethane (DCM) or DMF.
-
Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using a solution of Trifluoroacetic Acid (TFA) in DCM (typically 25-50% v/v). This step exposes a free amino group.
-
Washing: Thoroughly wash the resin with DCM and a neutralization buffer (e.g., a solution of Diisopropylethylamine (DIPEA) in DCM) to remove residual acid and prepare the resin for coupling.
-
Activation: In a separate vessel, pre-activate Boc-DL-Ser-OH (typically 3-4 equivalents) with a coupling reagent like Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in DMF. This converts the carboxylic acid into a highly reactive species.
-
Coupling: Add the activated Boc-DL-Ser-OH solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts (like dicyclohexylurea, DCU, if DCC is used).
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test indicates that all free amino groups have reacted.
The cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid until the desired peptide sequence is assembled.
SPPS Cycle Diagram
Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of Boc-DL-Ser-OH.
| Hazard Category | GHS Statements and Precautions |
| Health Hazards | H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[5][6][12] |
| Precautionary Measures | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] P280: Wear protective gloves/eye protection/face protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
| Physical Hazards | Combustible Solid. Keep away from sources of ignition. |
| Storage | Keep container tightly closed and sealed in a dry, cool, and well-ventilated place.[5][13] |
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).
Conclusion
Boc-DL-Ser-OH is a versatile and indispensable reagent in modern organic synthesis. Its well-defined chemical properties, straightforward synthesis, and central role in the robust Boc-SPPS methodology underscore its importance. A comprehensive understanding of its characteristics, from physicochemical properties and spectroscopic signatures to handling requirements, enables researchers and drug development professionals to leverage this building block effectively and safely in the creation of complex peptides and other molecular architectures.
References
-
Peptides. Boc-Ser-OH, N-Boc-L-serine; CAS 3262-72-4. [Link]
-
PubChem. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766. [Link]
-
Flexbio System. Boc-DL-Ser-OH. [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
-
Dot-Biotech. MSDS DBG001 Boc-Glycinol.pdf. [Link]
-
PubChem. Boc-Ser-OH.DCHA | C20H38N2O5 | CID 12693562. [Link]
-
ChemBK. Boc-DL-Ala-OH. [Link]
-
Peptides. Boc-D-Ser-OH [6368-20-3]. [Link]
-
CEM. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
-
National Center for Biotechnology Information. Introduction to Peptide Synthesis. [Link]
-
RayBiotech. Boc-Ser-OH.H2O. [Link]
-
Trade Science Inc. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
-
SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
-
P3 BioSystems. Boc-D-Ser(Bzl)-OH. [Link]
-
Medium. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]
-
YouTube. S3.2.12 Interpret IR, Mass Spec and H NMR Data in Structural Analysis [HL IB CHEMISTRY]. [Link]
-
Save My Exams. IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3. [Link]
-
PubChem. (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid | C8H15NO5. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]
Sources
- 2. Boc-Ser-OH Novabiochem 3262-72-4 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 5. Boc-DL-IsoSer-OH | 218916-64-4 [sigmaaldrich.cn]
- 6. peptide.com [peptide.com]
- 7. IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3 [iitianacademy.com]
- 8. youtube.com [youtube.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
